molecular formula C17H16ClF3N4O B2971702 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide CAS No. 856181-88-9

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide

Cat. No.: B2971702
CAS No.: 856181-88-9
M. Wt: 384.79
InChI Key: KIIHAKPZNZGBPB-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and preclinical research. This molecule features a piperazine core, which is recognized as a privileged structure in drug discovery for its ability to interact with a variety of biological targets, particularly in the central nervous system . The structure is further elaborated with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a phenylurea moiety, forming a carboxamide bridge. This specific arrangement of substituents is characteristic of a class of compounds investigated as high-affinity ligands for various receptors . While the precise biological profile of this compound requires further investigation, its structural analogs, which incorporate the pyridinylpiperazine carboxamide scaffold, have been identified as potent antagonists for targets such as the TRPV1 (vanilloid) receptor and dopamine receptors . For instance, closely related molecules have been reported to exhibit nanomolar affinity for the TRPV1 receptor, a key player in pain sensation and inflammation . Therefore, this compound serves as a valuable chemical tool for researchers exploring structure-activity relationships (SAR), screening for new biological activity, and developing novel therapeutic agents in areas such as neuroscience and pharmacology. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O/c18-14-10-12(17(19,20)21)11-22-15(14)24-6-8-25(9-7-24)16(26)23-13-4-2-1-3-5-13/h1-5,10-11H,6-9H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIHAKPZNZGBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to maintain its inhibitory effects on the Sfp-PPTase enzyme. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Biological Activity

The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The IUPAC name of the compound is N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-3-(trifluoromethyl)benzamide . The molecular formula is C24H19ClF6N4OC_{24}H_{19}ClF_6N_4O, and it has a molecular weight of approximately 525.87 g/mol. The presence of trifluoromethyl and chloro groups enhances its lipophilicity and potential biological interactions.

PropertyValue
Molecular FormulaC24H19ClF6N4O
Molecular Weight525.87 g/mol
IUPAC NameN-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-3-(trifluoromethyl)benzamide
SolubilitySoluble in DMSO

Synthesis

The synthesis typically involves multiple steps starting from readily available precursors. One common route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine , followed by coupling with 4-bromoaniline to form the desired amide. Optimization of synthetic routes is crucial for improving yield and reducing costs in industrial settings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The binding affinity to these targets can modulate their activity, leading to therapeutic effects. For instance, compounds with similar structures have shown potential as inhibitors of cyclin-dependent kinases (CDKs) and other critical pathways in cancer biology .

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for related compounds have been reported in the range of 0.01 µM to 49.85 µM, indicating significant potency against these cell lines .
  • Antimicrobial Properties : It has also been evaluated for antibacterial properties, showing moderate activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Neuropharmacological Effects : Some derivatives have been studied for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on CDK Inhibition : Research demonstrated that derivatives of piperazine-based compounds could inhibit CDK2 with IC50 values as low as 0.95 nM, indicating a strong potential for targeting cell cycle regulation in cancer therapy .
  • Antibacterial Screening : A study reported that related compounds showed selective antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting a pathway for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Derivatives with Aromatic Substitutions

Compound 35 : 4-(3-Chloro-5-(trifluoromethyl)phenyl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide
  • Structural Difference : Replaces the pyridine ring with a 3-chloro-5-(trifluoromethyl)phenyl group.
  • SAR Insight : The phenyl substitution may diminish hydrogen bonding with Sfp-PPTase compared to ML267’s pyridine, leading to lower potency .
Compound 36 : N-(4,6-Dimethylpyridin-2-yl)-4-(3-methoxy-5-(trifluoromethyl)phenyl)piperazine-1-carbothioamide
  • Structural Difference : Incorporates a 3-methoxy group on the phenyl ring.
  • Activity : Shorter LC-MS retention time (5.14 min, Method 1) indicates improved solubility due to the methoxy group, but HRMS (m/z 425.1618) suggests reduced molecular weight .
  • SAR Insight : Methoxy groups enhance solubility but may sterically hinder target binding, necessitating optimization .

Thiophene-Containing Analogs

Compound 20 (RTC6) : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione
  • Structural Difference : Replaces the carbothioamide with a thiophene-linked diketone.
  • Activity : Designed for antidiabetic applications, this compound stimulates glucose uptake but lacks antibacterial activity, underscoring the carbothioamide’s role in Sfp-PPTase inhibition .

Carboximidamide and Malononitrile Derivatives

Compound 13 : N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide
  • Structural Difference : Substitutes carbothioamide with a carboximidamide group.
  • Synthesis : Synthesized via sodium periodate-mediated oxidation of carbothioamide precursors .
  • Activity : Likely reduced Sfp-PPTase inhibition due to weaker sulfur-mediated enzyme interactions compared to ML267’s thioamide .
Compound 15 : 2-(((4,6-Dimethylpyridin-2-yl)amino)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methylene)malononitrile
  • Structural Difference: Features a malononitrile group instead of carbothioamide.
  • Activity : The electron-withdrawing nitrile groups may enhance metabolic stability but reduce bacterial membrane penetration .

Pharmacokinetic and Selectivity Profiles

  • ML267: Exhibits moderate plasma protein binding (75%) and a half-life of 3.2 hours in mice, supporting in vivo utility. No inhibition of human PPTase ensures selectivity .
  • Compound 36 : Predicted higher solubility (due to methoxy) may improve bioavailability but requires validation in pharmacokinetic studies .

Q & A

Q. What are the standard synthetic routes for synthesizing 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide?

The synthesis typically involves multi-step reactions:

  • Pyridine functionalization : Introduce the trifluoromethyl and chloro groups via halogenation and nucleophilic substitution (e.g., using trifluoromethylation reagents like Ruppert–Prakash reagent under controlled conditions) .
  • Piperazine coupling : React the pyridine intermediate with N-phenylpiperazine using coupling agents such as HBTU or BOP in THF, followed by purification via silica gel chromatography .
  • Critical parameters : Solvent choice (THF for solubility), reaction time (12–24 hours), and stoichiometric ratios of coupling agents (1:1.2 for amine:carboxylic acid) to minimize side products .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Use a combination of:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with reference data for trifluoromethylpyridine and piperazine moieties .
  • Mass spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS, focusing on isotopic patterns from chlorine and fluorine .
  • Elemental analysis : Confirm purity (>95%) and elemental composition .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate polar byproducts .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) for high-purity crystalline yields .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity while retaining piperazine core stability?

  • Substituent analysis : Replace the phenyl group with electron-withdrawing groups (e.g., fluorophenyl) to improve target binding. Monitor stability via accelerated degradation studies (40°C/75% RH) .
  • Piperazine ring modifications : Introduce methyl or hydroxyethyl groups to modulate lipophilicity and pharmacokinetics .
  • Validation : Use molecular docking to predict binding affinity to bacterial enzymes (e.g., acps-PPTase) and validate via enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data for similar piperazine-carboxamide derivatives?

  • Dose-response standardization : Ensure consistent assay conditions (e.g., bacterial strain, ATP concentration) to minimize variability .
  • Off-target profiling : Screen against related enzymes (e.g., kinase panels) to identify non-specific interactions .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate structural features driving activity discrepancies .

Q. How can researchers validate the compound’s mechanism of action against bacterial PPTase enzymes?

  • Enzyme inhibition assays : Measure IC50_{50} values using fluorescence-based assays with purified PPTase and substrate (e.g., holo-ACP synthase) .
  • Resistance studies : Serial passage bacteria under sub-inhibitory concentrations to detect mutations in target enzymes via whole-genome sequencing .
  • Crystallography : Co-crystallize the compound with PPTase to identify binding interactions (e.g., Cambridge Structural Database protocols) .

Q. What computational methods predict the compound’s ADMET properties?

  • QSAR modeling : Train models on datasets of piperazine derivatives to forecast solubility (LogP), bioavailability, and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .
  • Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Piperazine Coupling

ParameterOptimal ValueReference
Coupling agentHBTU (1.2 eq)
SolventTHF
Reaction time12–24 hours
Purification methodSilica gel chromatography (EtOAc/hexane)

Q. Table 2: Bioactivity Data Comparison

StudyTarget EnzymeIC50_{50} (µM)Notes
PubChem (2021)acps-PPTase0.45Fluorescence assay
Li et al. (2011)Kinase X12.3Off-target interaction

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